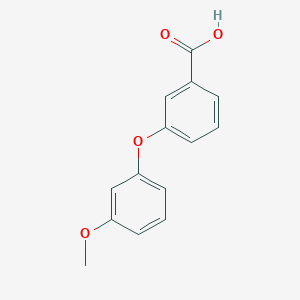
3-(3-methoxyphenoxy)benzoic acid
Overview
Description
“3-(3-methoxyphenoxy)benzoic acid” is a chemical compound with the molecular formula C15H14O4 . It has a molecular weight of 258.27 . This compound is related to benzoic acid derivatives, which are known for their potential as building blocks for the synthesis of bioactive natural products and conducting polymers .
Synthesis Analysis
The synthesis of 3-phenoxybenzoic acid derivatives, including “this compound”, has been studied . One method involves the reaction of 3-phenoxybenzoylchloride and benzoylchloride with acetone cyanohydrin in anhydrous Et2O in the presence of Et3N as an HCl acceptor . The aromatic nitriles produced in this reaction can then react with alcohols and HCl under Pinner conditions to form imidate hydrochlorides .Scientific Research Applications
3-MPBA has been studied extensively for its potential applications in scientific research. It has been used as a reactant in the synthesis of other compounds, such as 3-methoxy-4-hydroxybenzoic acid, 3-methoxy-4-hydroxybenzaldehyde, and 3-methoxy-4-hydroxybenzamide. It has also been used as an intermediate in the synthesis of 3-methoxy-4-hydroxybenzoic acid esters, which have potential applications in drug delivery systems. In addition, 3-MPBA has been studied for its potential applications in the development of novel antibiotics and antifungal agents.
Mechanism of Action
Target of Action
3-(3-Methoxyphenoxy)benzoic acid, a derivative of 3-Phenoxybenzoic acid, primarily targets the Peroxisome Proliferator-Activated Receptor γ (PPAR-γ) and Glucokinase . PPAR-γ is a nuclear receptor that plays a crucial role in the regulation of cellular differentiation, development, and metabolism . Glucokinase is an enzyme that facilitates the phosphorylation of glucose, a critical step in the glycolysis pathway .
Mode of Action
The compound exhibits agonist activity towards PPAR-γ, meaning it binds to this receptor and activates it . It also has the ability to activate glucokinase, thereby promoting the conversion of glucose to glucose-6-phosphate, a key step in glucose metabolism . Furthermore, it has been found to inhibit protein glycation , a process that can lead to the formation of harmful advanced glycation end products in the body.
Biochemical Pathways
The activation of PPAR-γ and glucokinase by this compound impacts several biochemical pathways. PPAR-γ activation influences lipid metabolism, glucose homeostasis, and inflammatory responses . The activation of glucokinase enhances glucose utilization and insulin secretion, playing a vital role in maintaining glucose homeostasis .
Result of Action
The activation of PPAR-γ and glucokinase by this compound can lead to improved lipid and glucose metabolism, potentially offering therapeutic benefits for conditions like diabetes . The inhibition of protein glycation can prevent the formation of harmful advanced glycation end products, which are implicated in aging and the development of degenerative diseases .
Advantages and Limitations for Lab Experiments
3-MPBA has several advantages for use in laboratory experiments. It is a relatively inexpensive and readily available compound, and it can be synthesized using relatively simple methods. In addition, it has a wide range of potential applications in scientific research. However, 3-MPBA also has some limitations. It is insoluble in water, making it difficult to use in aqueous solutions. In addition, its antibacterial and antifungal activity is not as strong as that of some other compounds.
Future Directions
There are a number of potential future directions for research on 3-MPBA. These include further research into its mechanism of action, its potential applications in drug delivery systems, and its potential for use in cancer therapy. In addition, further research into its biochemical and physiological effects could lead to the development of novel antibiotics and antifungal agents. Finally, further research into its synthesis methods could lead to the development of more efficient and cost-effective methods of production.
Biochemical Analysis
Biochemical Properties
3-(3-methoxyphenoxy)benzoic acid has been found to interact with various enzymes and proteins. For instance, a bacterial strain, Bacillus sp., was shown to degrade this compound, converting it into 3-(2-methoxyphenoxy) benzoic acid, protocatechuate, phenol, and 3,4-dihydroxy phenol . This suggests that this compound can participate in biochemical reactions involving these enzymes and proteins .
Cellular Effects
Some of its derivatives, such as 2-cyanoprop-2-yl 3-phenoxybenzoate, have been found to exhibit peroxisome proliferator-activated receptor γ agonist activity and to be capable of activating glucokinase and inhibiting protein glycation . These activities suggest that this compound may influence cell function, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The exact molecular mechanism of action of this compound is not fully known. Its degradation by Bacillus sp. suggests that it may bind to certain enzymes, leading to enzyme activation or inhibition
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not well-documented. Bacillus sp. was shown to degrade 95.6% of 50 mg·L −1 this compound within 72 h in mineral salt medium (MSM) . This suggests that the compound may have a certain degree of stability and degradation over time .
Metabolic Pathways
The metabolic pathways involving this compound are not fully understood. It is known that Bacillus sp. can convert this compound into several other compounds, suggesting that it is involved in certain metabolic pathways .
properties
IUPAC Name |
3-(3-methoxyphenoxy)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4/c1-17-11-5-3-7-13(9-11)18-12-6-2-4-10(8-12)14(15)16/h2-9H,1H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DBDBIRFJEPBPLP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OC2=CC=CC(=C2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(3-Pyridinyl)methylene]indolin-2-one](/img/structure/B6615875.png)
![1-(4-fluorophenyl)-2-[(4-methoxyphenyl)amino]ethan-1-ol](/img/structure/B6615879.png)
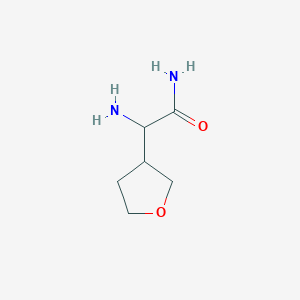
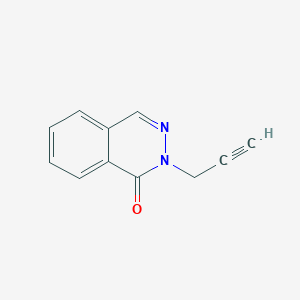
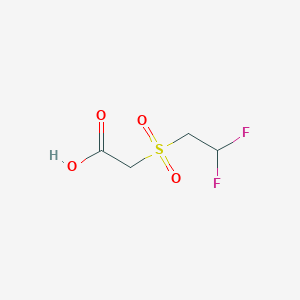
![2-[2-(diethylamino)ethyl]-1,3-thiazole-4-carbaldehyde](/img/structure/B6615910.png)
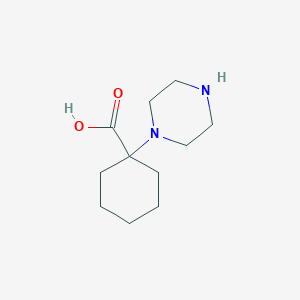
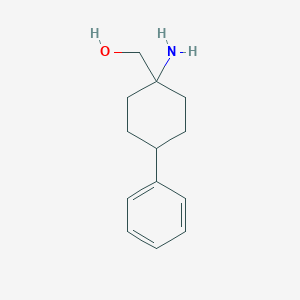
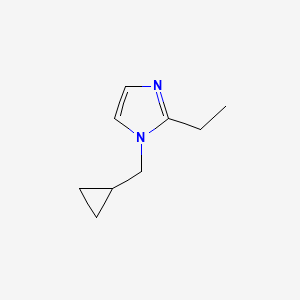
![3-[(1H-1,2,4-triazol-1-yl)methyl]pyridine](/img/structure/B6615944.png)
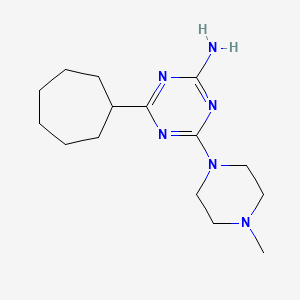
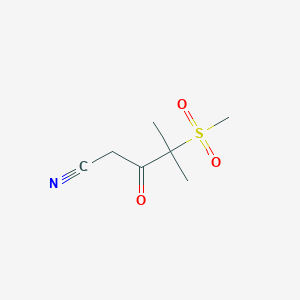
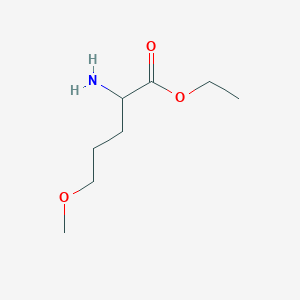
![2-[(3-Chlorophenoxy)methyl]prop-2-enoic acid](/img/structure/B6615989.png)